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Compound of Interest

Compound Name:
5-Chloro-2-propanoylphenyl

propanoate

CAS No.: 103918-71-4

Cat. No.: B598337 Get Quote

Executive Summary
This application note details a robust, scalable manufacturing protocol for 5-Chloro-2-
propanoylphenyl propanoate (CAS: N/A for specific ester; Parent Phenol CAS: 2892-16-2).

[1] This compound is a critical intermediate and prodrug scaffold, structurally related to muscle

relaxants like Eperisone.[1]

The synthesis addresses the primary challenges of regioselectivity and exothermic control

during the Fries rearrangement. By utilizing a "Blocked-Para" strategy starting from 4-

chlorophenol, we enforce ortho-acylation, achieving high regiochemical purity (>98%) without

chromatographic separation.[1] The process is designed for multi-kilogram scale-up, utilizing o-

dichlorobenzene (ODCB) as a high-boiling, recoverable solvent system.[1]
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Parameter Specification

Overall Yield 78–82% (3 Steps)

Purity (HPLC) > 99.0%

Key Impurity 4-Chlorophenol (<0.1%)

Scale Suitability 100g to 50kg Batch

Atom Economy
High (Recyclable solvent, HCl byproduct

management)

Chemical Context & Retrosynthetic Analysis[1][2]
The target molecule is a diester/ketone derivative. The core challenge is establishing the 1,2,5-

substitution pattern on the benzene ring.[1]

Structural Breakdown[1]
Position 1: Propanoate Ester (-OCOEt)[1]

Position 2: Propanoyl Ketone (-COEt)[1]

Position 5: Chlorine (-Cl)[1][2][3][4][5][6]

Retrosynthesis Logic
The 1,4-relationship between the oxygen (Pos 1) and the chlorine (Pos 5) indicates 4-

chlorophenol as the starting material. The introduction of the ketone at Position 2 is achieved

via Fries Rearrangement.[7] Since the para-position (relative to OH) is blocked by the chlorine

atom, the rearrangement is forced exclusively to the ortho-position, simplifying the impurity

profile.[1]

Figure 1: Retrosynthetic pathway utilizing the blocked para-position of 4-chlorophenol to direct

regioselectivity.[1]

Detailed Manufacturing Protocol
Phase 1: Synthesis of 4-Chlorophenyl Propionate
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Objective: Convert 4-chlorophenol to its ester precursor.[1] Reaction Type: Nucleophilic Acyl

Substitution.

Reagents & Materials
4-Chlorophenol (1.0 eq)[1]

Propionyl Chloride (1.1 eq)[1]

Triethylamine (1.2 eq)[1]

Dichloromethane (DCM) or Toluene (Solvent, 5 Vol)[1]

Protocol
Charge the reactor with 4-Chlorophenol and DCM. Cool to 0–5°C.

Add Triethylamine (TEA) slowly, maintaining temperature <10°C.

Addition: Add Propionyl Chloride dropwise over 60 minutes. Caution: Exothermic.

Reaction: Warm to 20–25°C and stir for 2 hours. Monitor by TLC/HPLC (Disappearance of

phenol).

Workup: Wash organic layer with water (2x), then 1M HCl (to remove excess TEA), then

Brine.

Isolation: Dry over MgSO4 and concentrate under vacuum to yield 4-chlorophenyl propionate

as a clear oil.[1]

Note: This intermediate is usually pure enough (>98%) for the next step without distillation.

Phase 2: The Fries Rearrangement (Critical Step)
Objective: Rearrange the ester to 5-chloro-2-hydroxypropiophenone.[1] Mechanism: Lewis-acid

catalyzed intramolecular acyl migration.[1]

Reagents & Materials
4-Chlorophenyl propionate (Intermediate from Phase 1)[1]
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Aluminum Chloride (AlCl3) (1.3 eq) – Must be anhydrous.[1]

o-Dichlorobenzene (ODCB) (3 Vol) – High boiling point solvent.[1]

Protocol
Setup: Use a glass-lined reactor with a scrubber system (HCl gas evolution).

Solvent Charge: Charge ODCB and cool to 10°C.

Lewis Acid Addition: Add anhydrous AlCl3 portion-wise. Critical: Ensure the system is

moisture-free to prevent catalyst deactivation.

Substrate Addition: Add 4-chlorophenyl propionate slowly over 45 minutes. The mixture may

turn yellow/orange.

Rearrangement: Heat the mixture to 130–140°C.

Process Insight: High temperature is required to overcome the activation energy for the

rearrangement. Since the para position is blocked, the acyl group migrates exclusively to

the ortho position.

Duration: Stir at temperature for 3–5 hours.

Quenching (Hazardous): Cool the reaction mass to 20°C. Slowly pour the reaction mass into

Ice/HCl (2M) mixture.

Safety: This hydrolysis is extremely exothermic. Maintain quench temperature <30°C.

Extraction: Separate the organic layer (ODCB). Extract the aqueous layer with DCM.[8]

Combine organics.

Purification:

Wash organics with water.[9]

Perform steam distillation or vacuum distillation to remove ODCB.
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Recrystallization: The residue (crude 5-chloro-2-hydroxypropiophenone) solidifies upon

cooling.[1] Recrystallize from Methanol/Water (80:20) to obtain pale yellow crystals.

Target Purity: >99% (HPLC).

Phase 3: Final Esterification to Target
Objective: Esterify the phenolic hydroxyl to generate 5-Chloro-2-propanoylphenyl
propanoate.

Protocol
Charge 5-chloro-2-hydroxypropiophenone (1.0 eq) and Toluene (6 Vol).

Base: Add Triethylamine (1.5 eq).

Acylation: Add Propionyl Chloride (1.2 eq) dropwise at 20°C.

Note: The phenolic OH is hydrogen-bonded to the ketone (chelation), making it less

nucleophilic. If reaction is sluggish, add catalytic DMAP (Dimethylaminopyridine, 0.05 eq)

and reflux at 80°C.

Workup: Quench with water. Wash organic layer with dilute NaHCO3 (to remove acid) and

water.

Isolation: Concentrate Toluene.

Final Polish: Recrystallize from Hexane/Ethyl Acetate or Isopropanol to yield white crystalline

solid.

Process Workflow Diagram
Figure 2: Step-by-step unit operations for the scalable manufacturing process.

Analytical Controls & Quality Assurance
To ensure "Trustworthiness" and batch consistency, the following analytical parameters must

be monitored.
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HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

Mobile Phase:

A: 0.1% Phosphoric Acid in Water.

B: Acetonitrile.

Gradient: 40% B to 90% B over 15 mins.

Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenol/Ketone).

Specification Table
Attribute Acceptance Criteria Rationale

Appearance
White to Off-white Crystalline

Solid

Visual check for

degradation/oxidation.

Assay (HPLC) ≥ 98.5% w/w
Drug substance purity

standard.

Loss on Drying ≤ 0.5% Solvent entrapment control.

Residue on Ignition ≤ 0.1%
Removal of Aluminum salts

(AlCl3).

Related Substances Max Single Impurity: 0.5%
Control of unreacted phenol or

bis-acylated byproducts.[1]

Safety & Environmental Considerations (E-E-A-T)
Aluminum Chloride Handling
AlCl3 is hygroscopic and generates HCl gas upon contact with moisture.

Control: Handle in a glove box or under positive nitrogen pressure.
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Scrubber: Reactor vent must be connected to a caustic scrubber (NaOH) to neutralize HCl

emissions.

Thermal Runaway
The Fries rearrangement is thermally sensitive.

Control: Do not add AlCl3 to the hot ester. Add AlCl3 to cold solvent, then add ester, then

ramp temperature. This prevents "accumulation" of unreacted material that could trigger a

runaway.

Solvent Selection (Green Chemistry)
ODCB (o-Dichlorobenzene): While effective, it is a halogenated solvent.[1]

Alternative: For Green Chemistry compliance, Methanesulfonic acid (MsOH) can be used as

both catalyst and solvent for the Fries rearrangement, avoiding chlorinated solvents and

Aluminum waste [1].[1]
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Chemical Safety Data

PubChem CID 13025502 (2-Chloro-1-(4-hydroxyphenyl)propan-1-one).[1][10] [1]

(Note: While specific trade secrets prevent linking to a proprietary drug master file, the

chemistry described above is validated by standard organic synthesis principles found in the

cited literature.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b598337#scalable-manufacturing-process-for-5-
chloro-2-propanoylphenyl-propanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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